An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1,1-diethoxyethane
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1,1-diethoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-chloro-1,1-diethoxyethane, a versatile bifunctional molecule. It details its physical characteristics, spectral data, synthesis, and reactivity, with a focus on its utility in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data and experimental methodologies.
Introduction
2-Chloro-1,1-diethoxyethane, also known as chloroacetaldehyde (B151913) diethyl acetal (B89532), is a colorless to slightly yellow liquid with the chemical formula C₆H₁₃ClO₂.[1] Its structure incorporates both a reactive alkyl chloride and a stable acetal functional group, making it a valuable intermediate in a variety of organic transformations. The acetal moiety serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the chlorinated carbon. This guide will explore the fundamental chemical and physical properties of this compound, providing a technical foundation for its use in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-chloro-1,1-diethoxyethane is presented in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃ClO₂ | [1] |
| Molar Mass | 152.62 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Density | 1.018 g/mL at 25 °C | [2] |
| Melting Point | -45 °C | [3] |
| Boiling Point | 157 °C (lit.) | [2] |
| Flash Point | 85 °F (29.4 °C) | [2] |
| Water Solubility | 1.8 g/L at 20 °C | [2] |
| Refractive Index (n20/D) | 1.416 (lit.) | [2] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. |
| Harmful if swallowed | Do not eat, drink or smoke when using this product. |
| Irritating to eyes, respiratory system and skin | Wear protective gloves/protective clothing/eye protection/face protection. |
| Moisture and Air Sensitive | Store under inert atmosphere. |
| May form explosive peroxides |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Spectral Data
The following table summarizes the key spectral data for the characterization of 2-chloro-1,1-diethoxyethane.
Table 3: Spectroscopic Data
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.63 (t, 1H, J=5.5 Hz, CH(OEt)₂), 3.71 (dq, 2H, J=9.4, 7.1 Hz, OCH₂CH₃), 3.59 (dq, 2H, J=9.4, 7.1 Hz, OCH₂CH₃), 3.51 (d, 2H, J=5.5 Hz, CH₂Cl), 1.24 (t, 6H, J=7.1 Hz, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 101.3 (CH), 62.5 (OCH₂), 46.5 (CH₂Cl), 15.1 (CH₃) |
| Mass Spectrometry (GC-MS) | Main library matches confirm the structure.[4] |
| Infrared (IR) | Data available from NIST WebBook. |
Synthesis and Purification
Synthesis
A common laboratory-scale synthesis of 2-chloro-1,1-diethoxyethane involves the reaction of vinyl acetate (B1210297) with chlorine in the presence of ethanol (B145695).
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Reaction Setup: A mixture of vinyl acetate (5 g) and ethanol (27 mL) is placed in a reaction vessel equipped with a stirrer and cooled using a dry ice/acetone bath.
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Chlorination: Dry chlorine gas (5 g) is slowly bubbled through the cooled mixture.
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Reaction Progression: The reaction mixture is allowed to stand at room temperature overnight.
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Workup: The mixture is then poured into 50 g of ice-water. The product is extracted with chloroform (B151607) (30 mL). The organic extract is washed with a sodium bicarbonate solution and then with water.
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Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield the crude product.
This protocol is adapted from a general procedure and may require optimization.
Purification
The primary method for purifying 2-chloro-1,1-diethoxyethane is fractional distillation under reduced pressure. This is necessary to avoid decomposition that can occur at its atmospheric boiling point.
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Neutralization: The crude product is first neutralized by adding calcium oxide or calcium hydroxide (B78521) to a pH greater than 3. This may result in the formation of two phases.
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Phase Separation: The upper organic layer containing the product is separated from the lower aqueous layer.
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Fractional Distillation: The organic layer is then subjected to fractional distillation under reduced pressure. The exact boiling point will depend on the pressure, but for chloroacetaldehyde diethyl acetal, a boiling point of 54°C at 16 mm Hg has been reported.
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Collection: The fraction corresponding to the pure product is collected.
This protocol is based on procedures for similar acetals and may need to be adapted.
Chemical Reactivity and Experimental Protocols
The dual functionality of 2-chloro-1,1-diethoxyethane allows for a range of chemical transformations. The acetal group is stable under basic and neutral conditions, while the carbon-chlorine bond is susceptible to nucleophilic attack.
Hydrolysis of the Acetal Group
Under acidic conditions, the acetal group can be hydrolyzed to reveal the aldehyde functionality, forming chloroacetaldehyde.
Caption: Acid-catalyzed hydrolysis of 2-chloro-1,1-diethoxyethane.
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Reaction Setup: 2-chloro-1,1-diethoxyethane is dissolved in a mixture of water and a co-solvent like acetone.
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Acidification: A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is added to the solution.
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Reaction: The mixture is stirred at room temperature or gently heated to accelerate the reaction. The progress can be monitored by TLC or GC-MS.
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Workup: Once the reaction is complete, the mixture is neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted with an organic solvent.
Nucleophilic Substitution Reactions
The primary chloride in 2-chloro-1,1-diethoxyethane is a good substrate for Sₙ2 reactions with a variety of nucleophiles.
Caption: General Sₙ2 reaction of 2-chloro-1,1-diethoxyethane.
Reaction with an alkoxide, such as sodium ethoxide, yields the corresponding ether. This is a classic example of the Williamson ether synthesis.
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Preparation of Alkoxide: Sodium metal is dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
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Reaction: 2-chloro-1,1-diethoxyethane is added dropwise to the sodium ethoxide solution. The mixture is then heated to reflux for several hours.
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Workup: After cooling, the reaction mixture is filtered to remove the sodium chloride precipitate. The excess ethanol is removed by distillation.
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Purification: The resulting product can be purified by fractional distillation.
The reaction with ammonia (B1221849) or amines provides a route to aminoacetaldehyde acetals, which are valuable building blocks in medicinal chemistry.
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Reaction Setup: 2-chloro-1,1-diethoxyethane is added to a concentrated aqueous solution of ammonia in an autoclave.
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Reaction: The mixture is heated to 100-150 °C, which will generate significant pressure. The reaction is monitored for completion.
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Workup: After cooling, the excess ammonia and water are removed by distillation. The remaining solution is made basic by the addition of a strong base like sodium hydroxide.
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Purification: The product is then isolated and purified by distillation.
Grignard Reaction
As an alkyl halide, 2-chloro-1,1-diethoxyethane can be used to form a Grignard reagent. However, the presence of the acetal group can lead to complexities. The Grignard reagent, once formed, can potentially react with another molecule of the starting material. More commonly, 2-chloro-1,1-diethoxyethane can act as an electrophile in reactions with other Grignard reagents.
Caption: Reaction of 2-chloro-1,1-diethoxyethane with a Grignard reagent.
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Reaction Setup: A solution of 2-chloro-1,1-diethoxyethane in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.
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Addition of Grignard Reagent: A solution of phenylmagnesium bromide in the same solvent is added dropwise to the cooled solution of the chloroacetal.
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Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether.
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Purification: The combined organic layers are dried and the solvent is removed. The product is then purified by distillation.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of 2-chloro-1,1-diethoxyethane due to its volatility.
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Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
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Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC.
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GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program should be optimized to achieve good separation from any impurities or starting materials. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
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MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. A scan range of m/z 40-300 is generally sufficient to observe the molecular ion and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for the structural elucidation and purity assessment of 2-chloro-1,1-diethoxyethane.
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Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Analysis: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants provide detailed structural information as summarized in Table 3.
Conclusion
2-Chloro-1,1-diethoxyethane is a valuable and versatile chemical intermediate with a rich reactivity profile. Its bifunctional nature allows for a wide range of synthetic transformations, making it a useful tool for chemists in academia and industry. This technical guide has provided a consolidated resource on its chemical and physical properties, synthesis, purification, and reactivity, complete with illustrative experimental protocols and diagrams. It is hoped that this document will facilitate the safe and effective use of this compound in the pursuit of new chemical entities.
